(2R,4S)-2,4-Dimethyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
(2R,4S)-2,4-Dimethyl-1,2,3,4-tetrahydroquinoline is a chiral compound with significant importance in organic chemistry It is a derivative of tetrahydroquinoline, featuring two methyl groups at the 2nd and 4th positions, and it exhibits chirality due to the presence of two stereocenters
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,4S)-2,4-Dimethyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reduction of quinoline derivatives followed by selective methylation at the 2nd and 4th positions. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride or sodium borohydride, and methylating agents like methyl iodide.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of quinoline derivatives in the presence of suitable catalysts, followed by methylation. The process is optimized for high yield and purity, ensuring the stereochemical integrity of the product.
Chemical Reactions Analysis
Types of Reactions: (2R,4S)-2,4-Dimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the methyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.
Major Products: The major products depend on the type of reaction. For example, oxidation yields quinoline derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(2R,4S)-2,4-Dimethyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of materials with specific optical properties due to its chirality.
Mechanism of Action
The mechanism of action of (2R,4S)-2,4-Dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, depending on the context of its application.
Comparison with Similar Compounds
(2S,4R)-2,4-Dimethyl-1,2,3,4-tetrahydroquinoline: The enantiomer of the compound, exhibiting different optical activity.
Tetrahydroquinoline: The parent compound without the methyl groups.
Quinoline: The fully aromatic analog.
Uniqueness: (2R,4S)-2,4-Dimethyl-1,2,3,4-tetrahydroquinoline is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chirality makes it valuable in asymmetric synthesis and in the development of chiral drugs and materials.
Properties
IUPAC Name |
(2R,4S)-2,4-dimethyl-1,2,3,4-tetrahydroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-8-7-9(2)12-11-6-4-3-5-10(8)11/h3-6,8-9,12H,7H2,1-2H3/t8-,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRNQOFIQPGJDQ-DTWKUNHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=CC=CC=C12)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](NC2=CC=CC=C12)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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